molecular formula C8H6F2O3 B6341291 Methyl 3,4-difluoro-2-hydroxybenzoate CAS No. 1214362-33-0

Methyl 3,4-difluoro-2-hydroxybenzoate

Cat. No. B6341291
CAS RN: 1214362-33-0
M. Wt: 188.13 g/mol
InChI Key: VSEWUTSVQCDLFG-UHFFFAOYSA-N
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Description

“Methyl 3,4-difluoro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6F2O3 . It is used as a fine chemical and is considered a versatile building block .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-difluoro-2-hydroxybenzoate” consists of a benzoate core with two fluorine atoms and one hydroxyl group attached. The InChI code for this compound is 1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3,4-difluoro-2-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 188.13 .

Scientific Research Applications

Safety and Hazards

“Methyl 3,4-difluoro-2-hydroxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing .

Future Directions

While specific future directions for “Methyl 3,4-difluoro-2-hydroxybenzoate” are not mentioned in the search results, research in the field of difluoromethylation is ongoing and has seen recent advances . This suggests that “Methyl 3,4-difluoro-2-hydroxybenzoate” and related compounds may continue to be of interest in various areas of chemistry and materials science.

Mechanism of Action

Target of Action

Methyl 3,4-difluoro-2-hydroxybenzoate is a complex organic compound

Mode of Action

It’s known that fluorinated compounds often interact with their targets through the process of hydroxylation . This process involves the addition of a hydroxyl group (OH) to the compound, which can result in significant changes to its chemical behavior.

Biochemical Pathways

It’s known that fluorinated compounds can influence various enzymatic reactions, including those involving monooxygenases . These enzymes play crucial roles in many biochemical pathways, including the metabolism of drugs and toxins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

methyl 3,4-difluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWUTSVQCDLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-difluoro-2-hydroxybenzoate

Synthesis routes and methods

Procedure details

A solution of 3,4-difluoro-2-hydroxybenzoic acid (6.45 g, 37.05 mmol) and sulfuric acid (6 ml, 113 mmol) in MeOH (25 ml) was heated at reflux overnight. The mixture was diluted with water and extracted with ether. The ether was washed with aqueous NaHCO3, water and brine. The combined aqueous layers were twice more extracted with ether, which was washed with NaHCO3, water, and brine. The combined ether extracts were dried (MgSO4) and concentrated to give 6.4 g of product as a white solid.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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